molecular formula C18H12Cl2N2O3S B3017400 N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 515841-86-8

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B3017400
CAS RN: 515841-86-8
M. Wt: 407.27
InChI Key: VCODYGBXEWLKMG-UHFFFAOYSA-N
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Description

The compound N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic molecule that appears to be designed for biological activity, potentially as an antitumor agent. This is inferred from the context of similar compounds discussed in the provided papers, such as dibenzo[1,4]dioxin-1-carboxamides, which have been synthesized and evaluated for antitumor activity . These compounds, including the one , typically contain a dioxin core, which is a fused aromatic ring system, and are substituted with various functional groups that can affect their biological activity.

Synthesis Analysis

The synthesis of related compounds, such as dibenzo[1,4]dioxin-1-carboxamides, involves preparing the necessary carboxylic acids through a variety of methods, followed by amide formation . The synthesis of thiazole derivatives, which is relevant to the thiazolyl group in the compound of interest, often involves reactions with different organic reagents, as seen in the synthesis of substituted thiophene derivatives . The synthesis of thiazolidine-2,4-dione derivatives also involves coupling methodologies, which could be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic techniques such as IR, 1H NMR, and MS spectral data . For example, the thiourea derivatives have been characterized by IR and NMR, providing information on the functional groups present and their chemical environment . The molecular structure of the compound of interest would likely be analyzed using similar techniques to confirm the presence of the thiazolyl group, the dioxin ring, and the carboxamide moiety.

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied in the context of their biological activity. For instance, the DNA-intercalating properties of dibenzo[1,4]dioxin-1-carboxamides suggest that they may interact with DNA through intercalation, which could be a mechanism of antitumor activity . The compound of interest may also undergo reactions based on its functional groups, such as the carboxamide, which could be involved in hydrogen bonding with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are important for their biological activity and pharmacokinetic profile. The dibenzo[1,4]dioxin-1-carboxamides have shown activity against various cancer cell lines, and their properties such as binding affinity to DNA and resistance to metabolic degradation would be relevant to the compound of interest . The antimicrobial activity of thiazolidine-2,4-dione derivatives against various bacteria and fungi also suggests that the physical and chemical properties of these compounds contribute to their biological activity .

Scientific Research Applications

Antimicrobial Properties

  • Microwave-Assisted Synthesis and Antimicrobial Activity

    A microwave-assisted synthesis method for related compounds showed significant antibacterial and antifungal activities. This method offers a rapid and environmentally benign approach to synthesis, with improved reaction rates and yields (Raval, Naik, & Desai, 2012).

  • Synthesis and Biological Activity of Arylazothiazole Disperse Dyes

    Novel heterocyclic aryl monoazo organic compounds, including variants of the compound , were synthesized and applied for dyeing polyester fabrics. These compounds exhibited high efficiency based on their antioxidant, antitumor, and antimicrobial activities (Khalifa et al., 2015).

Antitumor Properties

  • Novel Schiff Bases with Antibacterial Activity

    A series of compounds, including N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, were synthesized and displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were also evaluated for their cytotoxic activity, indicating non-cytotoxic concentrations at effective antibacterial levels (Palkar et al., 2017).

  • Synthesis and Anticancer Evaluation of Thiazolyl Benzamides

    A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibited moderate to excellent anticancer activity against various cancer cell lines, suggesting their potential as anticancer agents (Ravinaik et al., 2021).

Synthetic Applications

  • Synthesis of Thiazole Derivatives: The synthesis of thiazole derivatives, including this compound, has been extensively studied due to their wide range of biological activities. These derivatives have been synthesized and subjected to microbial screening, showcasing their diverse chemical activity (Mhaske et al., 2011).

properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O3S/c19-10-5-6-11(12(20)7-10)13-9-26-18(21-13)22-17(23)16-8-24-14-3-1-2-4-15(14)25-16/h1-7,9,16H,8H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCODYGBXEWLKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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